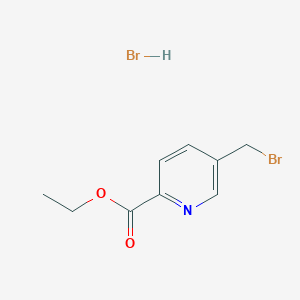

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide

Description

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Properties

IUPAC Name |

ethyl 5-(bromomethyl)pyridine-2-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-4-3-7(5-10)6-11-8;/h3-4,6H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGDOBWAOVTKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864052-50-5 | |

| Record name | ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide typically involves the bromination of ethyl 5-methylpyridine-2-carboxylate. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production methods for Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and in the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- Ethyl 5-methylpyridine-2-carboxylate

- Ethyl 5-(chloromethyl)pyridine-2-carboxylate

Uniqueness

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This unique reactivity makes it particularly valuable in synthetic chemistry and biochemical research.

Biological Activity

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is a chemical compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, focusing on its pharmacological applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide has the molecular formula and a molecular weight of approximately 325.00 g/mol. The compound features a pyridine ring substituted at the 5-position with a bromomethyl group and an ethyl ester group at the 2-position. The hydrobromide form enhances its solubility in polar solvents, facilitating its application in various biological studies.

Pharmacological Applications

Preliminary studies indicate that ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide exhibits antihypertensive properties , suggesting its potential utility in treating hypertension. Compounds with similar structures have been investigated for their ability to act as enzyme inhibitors or modulators within various biological pathways.

Research suggests that this compound may interact with specific enzymes or receptors involved in the regulation of blood pressure. While detailed mechanisms are yet to be fully characterized, it is hypothesized that the bromomethyl substitution plays a crucial role in enhancing its reactivity towards biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-(bromomethyl)pyridine-2-carboxylate | Similar pyridine structure | Methyl group instead of ethyl; different solubility properties |

| Ethyl pyridine-2-carboxylate | Lacks bromination | More stable; used extensively as an intermediate |

| 5-Ethyl pyridine-2-ethanol | Contains hydroxyl group | Different functional group leading to different reactivity |

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide stands out due to its combination of bromine substitution and carboxylic ester functionality, which enhances both its reactivity and potential biological activity compared to similar compounds.

Case Studies and Research Findings

Research has demonstrated that pyridine derivatives, including ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide, possess antimicrobial and antiviral activities. A study highlighted the effectiveness of various pyridine compounds against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of biological activity .

In another study focusing on enzyme inhibition, compounds similar to ethyl 5-(bromomethyl)pyridine-2-carboxylate were screened for their ability to inhibit bacterial enzymes involved in siderophore biosynthesis, revealing promising results that could lead to new antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via bromination of a methyl precursor (e.g., ethyl 5-methylpyridine-2-carboxylate) using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Alternatively, nucleophilic substitution of a hydroxymethyl or chloromethyl precursor with hydrobromic acid (HBr) introduces the bromomethyl group. For example, ethyl 5-(hydroxymethyl)pyridine-2-carboxylate reacts with HBr under reflux, followed by salt formation. Purification via flash chromatography (e.g., DCM/MeOH 99:1) is critical for isolating high-purity products .

- Optimization : Reaction yields (typically 38–49% in analogous syntheses) can be improved by adjusting stoichiometry, solvent polarity, or using catalysts like triethylamine to neutralize by-products .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide?

- Methodology :

- 1H/13C NMR : Identifies chemical environments of the pyridine ring, bromomethyl group, and ester moiety. For example, the bromomethyl proton resonates as a singlet near δ 4.5–5.0 ppm, while ester carbonyl carbons appear at ~165–170 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., C9H10Br2NO2 requires m/z 347.92) and isotopic patterns .

- Elemental Analysis : Validates purity and salt stoichiometry (hydrobromide counterion) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what mechanistic pathways dominate?

- Mechanistic Insights : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic nature. For instance, in dichloromethane at 0°C, primary amines displace bromide to form ethyl 2-[(alkylamino)methyl]pyridine-2-carboxylate derivatives. Steric hindrance and solvent polarity significantly affect reaction rates .

- Competing Pathways : Radical pathways may occur under UV light or with initiators like AIBN, leading to dimerization or side products. Monitoring via TLC or in-situ NMR is advised .

Q. What strategies resolve contradictions in reaction yields or purity when scaling up synthesis?

- Troubleshooting :

- Purification : Flash chromatography with gradient elution (DCM/MeOH ratios) resolves co-eluting impurities. Recrystallization from ethanol/water mixtures enhances crystalline purity .

- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., debrominated intermediates or ester hydrolysis derivatives). Adjusting reaction pH or temperature minimizes these .

Q. How is this compound utilized as a building block in medicinal chemistry or materials science?

- Applications :

- Drug Development : Serves as a precursor for pyridine-based kinase inhibitors or antibacterial agents. For example, analogous bromomethylpyridines are used in Reformatsky reactions to synthesize α-methylene lactones with cytotoxic activity .

- Materials Science : Functionalizes polymers or metal-organic frameworks (MOFs) via covalent bonding, leveraging its reactive bromide for cross-linking .

Q. What computational methods predict the compound’s stability or reactivity under varying conditions?

- Methodology :

- DFT Calculations : Models transition states for substitution reactions (e.g., activation energy for SN2 displacement).

- Solubility Prediction : COSMO-RS simulations estimate solubility in organic solvents, aiding reaction solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.